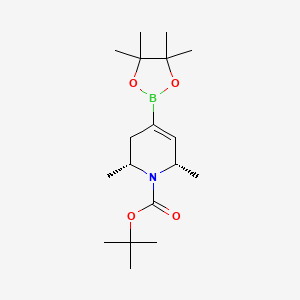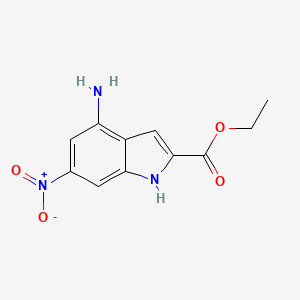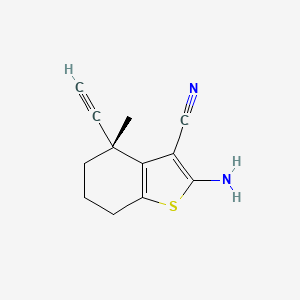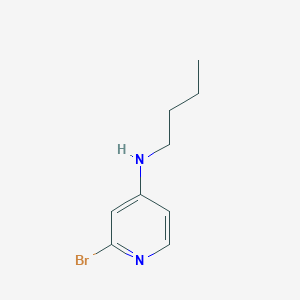
2-Bromo-n-butylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-n-butylpyridin-4-amine is an organic compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n-butylpyridin-4-amine typically involves the bromination of n-butylpyridin-4-amine. One common method is the reaction of n-butylpyridin-4-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure higher yields and purity of the final product. The use of automated systems and controlled reaction conditions can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-n-butylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Reduction Reactions: The compound can be reduced to form n-butylpyridin-4-amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can be carried out using oxidizing agents like potassium permanganate to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, solvents like THF or diethyl ether.
Reduction: Lithium aluminum hydride, solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate, solvents like water or acetone.
Major Products:
Substitution: Various substituted pyridines depending on the reagent used.
Reduction: n-Butylpyridin-4-amine.
Oxidation: Oxidized derivatives of pyridine.
Applications De Recherche Scientifique
2-Bromo-n-butylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-n-butylpyridin-4-amine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-methylpyridine
- 2-Bromo-4-nitropyridine
- 2-Bromo-4-chloropyridine
Comparison: 2-Bromo-n-butylpyridin-4-amine is unique due to the presence of the n-butyl group, which can influence its lipophilicity and membrane permeability. This makes it distinct from other bromopyridine derivatives, which may have different substituents affecting their chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13BrN2 |
|---|---|
Poids moléculaire |
229.12 g/mol |
Nom IUPAC |
2-bromo-N-butylpyridin-4-amine |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-5-11-8-4-6-12-9(10)7-8/h4,6-7H,2-3,5H2,1H3,(H,11,12) |
Clé InChI |
AWDLMHZFFAKIIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC(=NC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


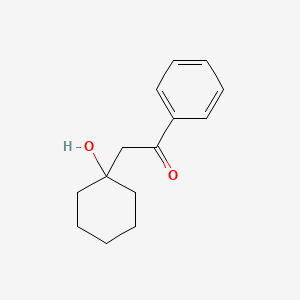
![5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13899997.png)

![Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-,(1aalpha,6beta,10balpha)-(9CI)](/img/structure/B13900005.png)
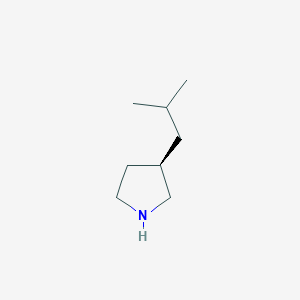
![2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13900023.png)

![6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13900037.png)


